molecular formula C17H15NO4 B12061815 Fmoc-Gly-OH-2-13C,15N

Fmoc-Gly-OH-2-13C,15N

Cat. No.: B12061815
M. Wt: 299.29 g/mol
InChI Key: NDKDFTQNXLHCGO-PHHLUUBBSA-N
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Description

    Fmoc-Gly-OH-2-13C,15N: is a derivative of glycine (Gly) that has been isotopically labeled with carbon-13 (^13C) and nitrogen-15 (^15N) atoms.

  • The compound’s full name is N-(9-Fluorenylmethoxycarbonyl)-glycine-2-13C,15N .
  • It is commonly used in peptide synthesis and other biochemical applications.
  • Preparation Methods

      Synthetic Routes: The synthesis of Fmoc-Gly-OH-2-13C,15N involves incorporating isotopically labeled precursors. One common route is the solid-phase peptide synthesis (SPPS) method.

      Reaction Conditions: In SPPS, the Fmoc-protected amino acid is attached to a solid resin support. The Fmoc group is then selectively removed using base (e.g., piperidine), followed by coupling with the next amino acid.

      Industrial Production: While industrial-scale production details are proprietary, the same principles apply, albeit on a larger scale.

  • Chemical Reactions Analysis

      Reactions: Fmoc-Gly-OH-2-13C,15N can undergo various reactions typical of amino acids, including amidation, esterification, and peptide bond formation.

      Common Reagents and Conditions: These reactions often use coupling reagents (e.g., HBTU, HATU) and base (e.g., DIEA) for deprotection and coupling.

      Major Products: The primary product is the this compound peptide itself, which can be elongated to form longer peptides.

  • Scientific Research Applications

      Chemistry: Fmoc-Gly-OH-2-13C,15N serves as a valuable tool for studying peptide chemistry, protein folding, and interactions.

      Biology: It aids in understanding protein structure and function, as well as in designing stable isotopic probes.

      Medicine: Isotopically labeled peptides are used in drug development, pharmacokinetics, and imaging studies.

      Industry: this compound contributes to the production of labeled peptides for research and diagnostics.

  • Mechanism of Action

    • Fmoc-Gly-OH-2-13C,15N itself does not have a specific mechanism of action. its isotopic labeling allows researchers to track peptide behavior, stability, and interactions in biological systems.
  • Comparison with Similar Compounds

      Uniqueness: Fmoc-Gly-OH-2-13C,15N’s uniqueness lies in its isotopic labeling, which enables precise studies.

      Similar Compounds: Other isotopically labeled amino acids, such as Fmoc-Gly-OH-13C2,15N (with different labeling positions), fall into this category.

    Remember that this compound plays a crucial role in advancing our understanding of peptides, proteins, and their functions.

    Properties

    Molecular Formula

    C17H15NO4

    Molecular Weight

    299.29 g/mol

    IUPAC Name

    2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid

    InChI

    InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,18+1

    InChI Key

    NDKDFTQNXLHCGO-PHHLUUBBSA-N

    Isomeric SMILES

    C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2]C(=O)O

    Canonical SMILES

    C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O

    Origin of Product

    United States

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